5'-DMT-Bz-rA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

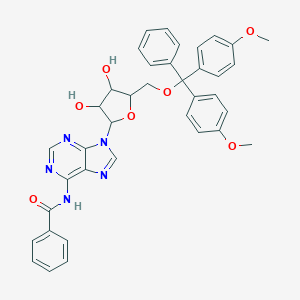

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHBEJADZCSKCY-GONXPTGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Benzoyl Group: A Linchpin in High-Fidelity RNA Synthesis

In the precise world of synthetic nucleic acid chemistry, the successful construction of RNA oligonucleotides hinges on a strategy of temporary chemical masking. At the forefront of this is the use of protecting groups, fastidiously chosen molecules that shield reactive functional groups to prevent unwanted side reactions. For researchers and drug development professionals engaged in RNA synthesis, the compound 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine (5'-DMT-Bz-rA) is a cornerstone building block. This in-depth technical guide elucidates the critical role of the benzoyl (Bz) group within this molecule, detailing its function, the chemical workflows it enables, and the quantitative parameters governing its use.

Deconstructing the Monomer: The Anatomy of this compound

To appreciate the function of the benzoyl group, one must first understand the architecture of the entire monomer. This compound is a modified adenosine ribonucleoside, strategically equipped with protecting groups to direct the chemistry of RNA synthesis.[1]

-

Adenosine (rA): This is the core ribonucleoside, composed of an adenine base attached to a ribose sugar. The adenine base contains a reactive primary exocyclic amino group at the N6 position.

-

5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar.[2] Its primary role is to act as a gatekeeper; it is removed at the beginning of each synthesis cycle to allow the coupling of the next phosphoramidite monomer to the growing RNA chain.[3][4]

-

Benzoyl (Bz): This robust acyl group is attached to the exocyclic N6-amino group of the adenine base, forming a stable amide linkage.[5] This protection is the central focus of this guide.

Core Function of the Benzoyl Protecting Group

The primary and indispensable role of the benzoyl group is to prevent the nucleophilic N6-amino group of adenosine from participating in undesirable side reactions during the automated solid-phase synthesis of RNA.[5] Unprotected, this amino group could react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities, ultimately compromising the fidelity and yield of the final product.

The benzoyl group is selected for its unique stability profile:

-

Stability to Acid: It is completely stable under the mild acidic conditions required to remove the 5'-DMT group in each cycle of the synthesis.[4]

This orthogonal stability, where one protecting group (DMT) can be removed without affecting another (Benzoyl), is the foundational principle of modern phosphoramidite chemistry.[7]

The Synthesis Workflow: The Benzoyl Group in Action

The utility of the benzoyl group is best understood in the context of the automated solid-phase RNA synthesis cycle. This process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG).

During this cycle, the benzoyl group on the adenosine base remains firmly attached, ensuring that the phosphoramidite coupling reaction occurs exclusively at the intended 5'-hydroxyl position of the growing oligonucleotide chain.

Post-Synthesis: The Critical Deprotection Step

Once the desired RNA sequence has been assembled, the final, crucial stage is to remove all protecting groups and cleave the oligonucleotide from the solid support. The removal of the benzoyl group is typically accomplished simultaneously with the cleavage and removal of other base and phosphate protecting groups using a strong base.

The choice of deprotection reagent and conditions is critical and depends on the overall chemical makeup of the oligonucleotide, including the presence of other sensitive modifications.

Data Presentation

Table 1: Typical Performance Parameters in RNA Synthesis

| Parameter | Typical Value | Significance |

| Stepwise Coupling Efficiency | >98.5 - 99% | High efficiency is critical to maximize the yield of the full-length product, as overall yield decreases exponentially with each coupling step.[2][8] |

| Coupling Time | 3 - 6 minutes | The duration required for the activated phosphoramidite to react with the growing chain.[3] Modified bases may require longer times. |

| Recommended Activator | 5-Ethylthio-1H-tetrazole (ETT) | Activators protonate the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-OH group.[2][] |

Table 2: Benzoyl Group Deprotection Conditions

| Reagent | Temperature (°C) | Time | Yield | Notes |

| Conc. Ammonium Hydroxide | Room Temp. | 12 - 24 hours | >95% | Standard, reliable method suitable for most oligonucleotides.[6] |

| Conc. Ammonium Hydroxide | 55 - 65 °C | 2 - 8 hours | >95% | Accelerated deprotection, but may not be suitable for base-labile modifications.[6] |

| AMA (NH4OH / 40% Methylamine, 1:1) | 65 °C | 10 - 15 minutes | >95% | Fast deprotection method. Requires the use of acetyl-protected cytidine (Ac-rC) to prevent transamination side reactions.[6][10] |

| 0.05M K2CO3 in Methanol | Room Temp. | 4 hours | >95% | "Ultra-Mild" conditions for highly sensitive oligonucleotides synthesized with labile protecting groups (e.g., Pac-dA).[11] |

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-adenosine

This protocol outlines the benzoylation of the N6-amino group of adenosine, followed by the protection of the 5'-hydroxyl group.

Materials:

-

Adenosine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Pyridine

-

Benzoyl chloride (BzCl)

-

Ammonium hydroxide (28%)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Transient Silylation: Dry adenosine by co-evaporation with anhydrous pyridine. Suspend the dried adenosine in anhydrous pyridine. Add TMSCl dropwise while stirring under an inert atmosphere (e.g., Argon). Stir for 2 hours at room temperature to protect the hydroxyl groups.[1]

-

N6-Benzoylation: Cool the reaction mixture to 0°C. Add BzCl dropwise and allow the reaction to proceed for 2.5 hours at room temperature.[12]

-

Silyl Group Removal: Quench the reaction by slowly adding it to a mixture of ice and water. Add concentrated ammonium hydroxide and stir for 30 minutes to hydrolyze the silyl ethers.[12]

-

Extraction and Purification: Extract the N6-benzoyladenosine product with DCM. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography.

-

5'-O-DMT Protection: Dissolve the purified N6-benzoyladenosine in anhydrous pyridine. Add DMT-Cl (1.1 equivalents) and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).[1]

-

Final Purification: Once the reaction is complete, quench with methanol, extract the product with DCM, and purify the final this compound by silica gel chromatography.

Protocol 2: Automated Solid-Phase Synthesis Cycle (1 µmol scale)

This protocol describes a single coupling cycle for the incorporation of this compound phosphoramidite.

Materials:

-

DNA/RNA synthesizer

-

CPG solid support in a synthesis column

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

-

Phosphoramidite solution: 0.1 M this compound phosphoramidite (with appropriate 2'-O-protection, e.g., TBDMS) in anhydrous acetonitrile

-

Capping solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF)

-

Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

Procedure (as performed by an automated synthesizer):

-

Deblocking: The column is washed with anhydrous acetonitrile. The deblocking solution is passed through the column for ~30 seconds to remove the 5'-DMT group from the support-bound nucleotide. The column is then washed extensively with anhydrous acetonitrile.[3]

-

Coupling: The phosphoramidite solution and activator solution are delivered simultaneously to the column. The coupling reaction proceeds for 3-6 minutes. The column is then washed with anhydrous acetonitrile.[3][13]

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing their elongation in subsequent cycles.[13]

-

Oxidation: The oxidation solution is passed through the column for ~30-60 seconds to convert the unstable phosphite triester linkage into a stable phosphate triester backbone. The column is then washed with anhydrous acetonitrile.[3] This completes one cycle.

Protocol 3: Standard Post-Synthesis Cleavage and Deprotection

This protocol uses concentrated ammonium hydroxide for the removal of the benzoyl and other protecting groups.

Materials:

-

CPG support with synthesized oligonucleotide

-

Concentrated aqueous ammonium hydroxide (28-30%)

-

Sealed, screw-cap vial

-

Heating block or oven

-

Vacuum concentrator

Procedure:

-

Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

-

Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.

-

Securely seal the vial and incubate at 55°C for 16-17 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl, cyanoethyl, and other base-protecting groups.[11]

-

Allow the vial to cool completely to room temperature.

-

Carefully transfer the ammonium hydroxide solution, now containing the deprotected oligonucleotide, to a new tube.

-

Evaporate the solution to dryness using a vacuum concentrator.

-

The resulting pellet contains the crude oligonucleotide, which can then be subjected to 2'-O-deprotection (if applicable) and final purification.

Conclusion

The benzoyl group, while a simple chemical moiety, plays a profoundly important and enabling role in the synthesis of RNA. Its strategic use as a protecting group for the N6-amino group of adenosine in this compound is a classic example of the elegant chemical control required to build complex biomolecules. By providing robust protection during the iterative synthesis cycle and allowing for clean, efficient removal afterward, the benzoyl group ensures the high fidelity and purity of synthetic RNA, paving the way for advancements in diagnostics, research, and novel therapeutic modalities. A thorough understanding of its function and the protocols governing its use is essential for any professional working at the cutting edge of nucleic acid chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to 5'-DMT-N6-Benzoyl-2'-O-TBDMS-rA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as 5'-DMT-Bz-rA phosphoramidite, is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its robust design, incorporating key protecting groups, ensures high efficiency and fidelity during solid-phase synthesis, making it an indispensable reagent for research, diagnostics, and the development of therapeutic oligonucleotides such as siRNA and antisense therapies. This guide provides a comprehensive overview of its structure, properties, and application in automated oligonucleotide synthesis.

Chemical Structure and Properties

The structure of this compound phosphoramidite is meticulously designed for controlled, stepwise addition to a growing RNA chain. Each protecting group serves a specific and vital function in the synthesis cycle.

-

5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its large size also aids in purification, as "DMT-on" purification protocols can separate full-length sequences from shorter, failed sequences.

-

N6-Benzoyl (Bz): The exocyclic amine of the adenine base is protected by a benzoyl group to prevent unwanted side reactions during the coupling and oxidation steps of the synthesis cycle.

-

2'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl ether protects the 2'-hydroxyl group of the ribose, preventing phosphoramidite activation at this position and minimizing potential side reactions. Its stability during the synthesis cycle and subsequent removal under specific conditions are key to successful RNA synthesis.

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position is the cornerstone of the phosphoramidite method. Upon activation, it readily couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.

Below is a diagram illustrating the chemical structure of this compound phosphoramidite.

Caption: Chemical structure of this compound phosphoramidite.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5'-DMT-N6-benzoyl-2'-O-TBDMS-rA phosphoramidite.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₃H₆₆N₇O₈PSi | [1][2] |

| Molecular Weight | 988.19 g/mol | [1][2] |

| CAS Number | 104992-55-4 | [1][2] |

| Appearance | White to off-white foam or solid powder | [2] |

| Purity (HPLC) | ≥98% | [2] |

| Purity (³¹P NMR) | ≥98% | [2] |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen), protected from light and moisture. | [1] |

Role in Oligonucleotide Synthesis

This compound phosphoramidite is a fundamental reagent in the solid-phase synthesis of RNA oligonucleotides, which follows a four-step cycle for each nucleotide addition. This cycle is typically performed on an automated DNA/RNA synthesizer.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Experimental Protocols

The successful incorporation of this compound phosphoramidite into an oligonucleotide sequence requires carefully optimized protocols for each step of the synthesis cycle, as well as for the final deprotection and purification.

Reagent Preparation

-

Phosphoramidite Solution: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile. It is crucial to use anhydrous solvents (<30 ppm water) to prevent hydrolysis of the phosphoramidite. Handle the solid phosphoramidite and its solution under an inert atmosphere (e.g., argon or nitrogen).

-

Activator Solution: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.5 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is commonly used.

-

Deblocking Solution: A 3% solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping Solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

-

Oxidizing Solution: A solution of iodine in THF/water/pyridine.

Automated Synthesis Cycle

The following are generalized parameters for the incorporation of this compound phosphoramidite on an automated synthesizer. These may require optimization based on the specific instrument and the scale of the synthesis.

| Step | Reagent(s) | Typical Time | Purpose |

| Deblocking | 3% TCA in DCM | 60-120 sec | Removes the 5'-DMT group from the support-bound nucleoside. |

| Coupling | Phosphoramidite solution + Activator solution | 5-15 min | Couples the activated phosphoramidite to the free 5'-hydroxyl group. |

| Capping | Capping A + Capping B | 30-60 sec | Blocks any unreacted 5'-hydroxyl groups to prevent deletion mutations. |

| Oxidation | Iodine solution | 30-60 sec | Oxidizes the phosphite triester to a more stable phosphate triester. |

| Washing | Anhydrous Acetonitrile | 30-60 sec | Washes away excess reagents and byproducts after each step. |

Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical step that requires careful execution to avoid degradation of the RNA.

-

Cleavage from Support and Removal of Phosphate Protecting Groups:

-

Transfer the solid support to a 2 mL screw-cap vial.

-

Add 1 mL of a 1:1 (v/v) mixture of 40% aqueous methylamine and 28-30% aqueous ammonium hydroxide (AMA).

-

Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates.

-

Cool the vial on ice and carefully transfer the supernatant to a new tube.

-

-

Removal of Base and 2'-O-TBDMS Protecting Groups:

-

Evaporate the AMA solution to dryness.

-

To remove the benzoyl and TBDMS groups, a fluoride-based reagent is required. A common method is to use triethylamine trihydrofluoride (TEA·3HF).

-

Resuspend the dried oligonucleotide in 100 µL of DMSO, then add 125 µL of TEA·3HF.

-

Incubate at 65°C for 2.5 hours.

-

Quench the reaction by adding a quenching buffer (e.g., a solution containing sodium acetate).

-

Purification

The crude oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC), often using a "DMT-on" strategy where the final 5'-DMT group is left on during synthesis to aid in separation.

Quality Control

The purity and identity of this compound phosphoramidite are critical for the successful synthesis of high-quality oligonucleotides. The following analytical methods are routinely used for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is used to determine the purity of the phosphoramidite.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 254 nm

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for assessing the purity of phosphoramidites, as it directly probes the phosphorus center.

-

Solvent: CD₃CN

-

Analysis: The spectrum should show two characteristic peaks for the diastereomers of the phosphoramidite in the range of 148-152 ppm. The absence of significant signals in other regions, particularly around 0-20 ppm (which would indicate oxidized phosphate species), confirms high purity.

The workflow for quality control analysis is depicted below.

Caption: Quality control workflow for this compound phosphoramidite.

Troubleshooting

Low coupling efficiency is a common issue in oligonucleotide synthesis. The following table outlines potential causes and solutions.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | 1. Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis. | 1. Use anhydrous acetonitrile (<30 ppm water) for all solutions. Ensure the inert gas line on the synthesizer has a moisture trap. Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation. |

| 2. Degraded Phosphoramidite: Improper storage or exposure to air can lead to oxidation. | 2. Use fresh, high-quality phosphoramidite. Store under an inert atmosphere at -20°C. | |

| 3. Suboptimal Activator: Activator may be degraded or not potent enough. | 3. Use a fresh solution of a high-quality activator. For sterically hindered couplings, a more potent activator like BTT or DCI may be required. | |

| 4. Insufficient Coupling Time: Modified phosphoramidites may require longer coupling times. | 4. Increase the coupling time for the this compound phosphoramidite step. Doubling the standard time is a reasonable starting point for optimization. | |

| 5. Synthesizer Fluidics Issues: Clogged lines or improper calibration can lead to incorrect reagent delivery. | 5. Perform regular maintenance on the DNA/RNA synthesizer, including cleaning lines and calibrating reagent delivery. |

Conclusion

5'-DMT-N6-benzoyl-2'-O-TBDMS-rA phosphoramidite is a cornerstone of modern RNA synthesis. A thorough understanding of its structure, properties, and the nuances of its application is paramount for the successful synthesis of high-quality RNA oligonucleotides for a wide range of applications in research and drug development. Adherence to stringent quality control measures and optimized experimental protocols, as outlined in this guide, will ensure reliable and reproducible results.

References

The Gatekeeper of RNA Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate and precise world of synthetic RNA manufacturing, the strategic use of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern phosphoramidite chemistry. This technical guide provides an in-depth exploration of the function of the DMT protecting group in RNA synthesis, detailing its chemical properties, its critical role in the synthesis cycle, and its utility in purification strategies.

The Core Function of the DMT Protecting Group

The primary and most critical function of the DMT group in RNA synthesis is the reversible protection of the 5'-hydroxyl group of the ribonucleoside phosphoramidite monomers.[1][2] This protection is essential for ensuring the directional, stepwise addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[2][3] By "capping" the 5'-hydroxyl, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleosides, thereby ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing RNA chain attached to the solid support.[2][]

The selection of the DMT group for this pivotal role is attributed to a unique combination of chemical properties:

-

Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of phosphoramidite synthesis.[2]

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[2][5]

-

Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the reaction solution.[2][6] The intensity of this color, which can be quantified spectrophotometrically at approximately 495 nm, is directly proportional to the amount of DMT cation released and thus serves as a real-time indicator of the coupling efficiency at each step of the synthesis.[6][7]

The DMT Group in the Solid-Phase RNA Synthesis Cycle

Solid-phase RNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The DMT group plays a central role in this process, particularly in the detritylation and coupling steps.

A typical synthesis cycle can be broken down into four key steps:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-O-DMT group from the nucleotide attached to the solid support (or the previously added nucleotide in subsequent cycles).[3][6] This is typically achieved by treating the support-bound oligonucleotide with a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6][8] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[3]

-

Coupling: The next ribonucleoside phosphoramidite, with its 5'-hydroxyl group protected by a DMT group, is activated by a weak acid, such as tetrazole or a derivative thereof.[9][10] The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the support-bound RNA chain, forming a phosphite triester linkage.[3][]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed.[3][9] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage.[3][] This is commonly done using an iodine solution in the presence of water and a weak base like pyridine.

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired RNA sequence is assembled.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 5. researchgate.net [researchgate.net]

- 6. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 7. atdbio.com [atdbio.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. twistbioscience.com [twistbioscience.com]

- 10. mdpi.com [mdpi.com]

The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, from siRNA and mRNA vaccines to aptamers and ribozymes, has propelled the chemical synthesis of RNA to the forefront of biomedical research and drug development. The ability to rapidly and accurately synthesize high-purity RNA oligonucleotides is paramount to unlocking their full therapeutic potential. At the heart of this capability lies phosphoramidite chemistry, a robust and highly efficient method for the solid-phase synthesis of nucleic acids. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry for RNA synthesis, complete with detailed experimental protocols, quantitative data for process optimization, and visual diagrams to illuminate the intricate chemical pathways and workflows.

The Foundation: Solid-Phase Synthesis of RNA

The solid-phase synthesis of RNA via the phosphoramidite method is a cyclical process involving the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain covalently attached to a solid support, typically controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[2] This automated process allows for the precise synthesis of RNA oligonucleotides with defined sequences.[3]

A critical distinction and challenge in RNA synthesis compared to its DNA counterpart is the presence of the 2'-hydroxyl group on the ribose sugar.[2] This reactive group must be protected throughout the synthesis to prevent undesired side reactions, such as chain cleavage and the formation of 2'-5' phosphodiester linkages.[2][4] The choice of the 2'-hydroxyl protecting group is a pivotal factor that significantly influences coupling efficiency, synthesis time, and the overall success of RNA synthesis.[3]

The Players: Protecting Groups in RNA Synthesis

To ensure the specific and controlled formation of the desired 3'-5' phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[2]

-

5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with the acid-labile dimethoxytrityl (DMT) group.[2] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[2]

-

Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent their participation in unwanted side reactions.[5] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]

-

Phosphorus Moiety: The phosphoramidite is protected with a β-cyanoethyl group, which is stable during the synthesis cycle but can be readily removed with a mild base during the final deprotection step.[5]

-

2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical and distinguishing aspect of RNA synthesis.[3] The ideal protecting group must be stable throughout the synthesis and selectively removable under conditions that do not harm the integrity of the RNA chain.[3] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[6]

The Synthesis Cycle: A Step-by-Step Chemical Pathway

The synthesis of an RNA oligonucleotide is a meticulously orchestrated series of chemical reactions. The following diagram illustrates the workflow of a single nucleotide addition cycle.

Figure 1: The four-step cycle of solid-phase RNA synthesis.

The following diagram provides a more detailed look at the key chemical transformations occurring in a single cycle of phosphoramidite chemistry.

Figure 2: Key chemical transformations in one cycle.

Quantitative Data for Process Optimization

The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final RNA oligonucleotide. The following tables summarize key quantitative data for optimizing RNA synthesis.

Table 1: Comparison of 2'-Hydroxyl Protecting Groups

| Protecting Group | Type | Advantages | Disadvantages | Average Coupling Efficiency | Typical Coupling Time |

| TBDMS (tert-butyldimethylsilyl) | Silyl Ether | Well-established and widely used.[6] | High steric hindrance.[6] Potential for 2' to 3' migration under basic conditions.[2] | 98.5–99%[6] | Up to 6 minutes[6] |

| TOM (triisopropylsilyloxymethyl) | Silyl Ether with a Spacer | Reduced steric hindrance leading to higher coupling yields and shorter coupling times.[7] Stable to basic conditions, preventing 2'-5' linkage formation.[2][7] | May require specific deprotection protocols. | >99%[6] | ~2.5 minutes[8] |

| ACE (bis(2-acetoxyethoxy)methyl) | Acetal | Removed under weakly acidic conditions. | Requires a different 5'-O-protecting group (silyl ether instead of DMT). | Not widely reported | Not widely reported |

Table 2: Common Activators for the Coupling Step

| Activator | Abbreviation | Concentration | Coupling Time (with TBDMS) | Comments |

| 5-Ethylthiotetrazole | ETT | 0.25 M | 6 minutes[7] | A commonly used and efficient activator. |

| 5-Benzylthiotetrazole | BTT | 0.3 M | 3 minutes[9] | Offers faster coupling times compared to ETT. |

| 4,5-Dicyanoimidazole | DCI | 0.25 M | Variable | Another effective activator for phosphoramidite chemistry.[10] |

Table 3: Deprotection Times for 2'-Hydroxyl Protecting Groups

| Protecting Group | Reagent | Temperature (°C) | Time |

| TBDMS | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours[1] |

| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 24 hours[11] |

| ACE | Weakly acidic buffer (pH 3) | 55 | 10 minutes[12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of RNA synthesis, deprotection, and purification.

Solid-Phase Synthesis Cycle

This protocol outlines a standard automated synthesis cycle for a 1 µmol scale synthesis using 2'-TBDMS protected phosphoramidites.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[10]

-

Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[13]

-

Activator: 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile.[7]

-

Capping solution A: Acetic anhydride/lutidine/THF.[10]

-

Capping solution B: 16% N-Methylimidazole in THF.[10]

-

Oxidation solution: 0.02 M Iodine in THF/pyridine/water.[10]

-

Anhydrous acetonitrile for washing.

Procedure (Automated Synthesizer):

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed by treating the solid support with the deblocking solution for 60-90 seconds. The support is then washed thoroughly with anhydrous acetonitrile.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 3-6 minutes.[3] The column is then washed with anhydrous acetonitrile.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are delivered to the column to acetylate any free 5'-hydroxyl groups. This step is usually completed in about 30 seconds.[3]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidation solution for approximately 30-60 seconds.[3] The column is then washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide addition until the desired RNA sequence is assembled.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically a two-step process.

Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).[1]

-

Sterile, RNase-free microcentrifuge tubes.

Procedure:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate the vial at 65°C for 10 minutes.[14]

-

Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

-

Wash the CPG beads with 0.5 mL of RNase-free water and combine the wash with the supernatant.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Step 2: Removal of the 2'-TBDMS Protecting Group

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Triethylamine trihydrofluoride (TEA·3HF).[1]

-

Quenching buffer (e.g., 3 M Sodium Acetate, pH 5.2).

Procedure:

-

Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO (gentle heating at 65°C may be required).[3]

-

Add 75 µL of TEA·3HF to the DMSO solution.[14]

-

Incubate the mixture at 65°C for 2.5 hours.[1]

-

Cool the reaction to room temperature and quench by adding 25 µL of 3 M Sodium Acetate.

-

Precipitate the RNA by adding 1 mL of n-butanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.

Purification of the Synthesized RNA

Crude synthetic RNA contains the full-length product along with shorter failure sequences. Purification is essential to obtain a homogenous product for downstream applications.

5.3.1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method separates oligonucleotides based on their size with single-nucleotide resolution.

Procedure Outline:

-

Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea).

-

Sample Loading: Dissolve the deprotected RNA in a formamide-based loading buffer and load onto the gel.

-

Electrophoresis: Run the gel until the desired separation is achieved.

-

Visualization: Visualize the RNA bands using UV shadowing.

-

Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the gel slice, for example, by crush and soak method in an appropriate buffer.

-

Desalting: Desalt the purified RNA using methods like ethanol precipitation or size-exclusion chromatography.

5.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a high-resolution method for purifying RNA oligonucleotides. Ion-exchange and reversed-phase HPLC are commonly used.

Reversed-Phase HPLC (DMT-on Purification)

This method is often used for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for strong retention on a reversed-phase column, separating the full-length product from failure sequences that lack the DMT group.[10]

Procedure Outline:

-

Quenching: After the 2'-TBDMS deprotection, the reaction is quenched with a suitable buffer.

-

Column Equilibration: Equilibrate a C18 reversed-phase HPLC column with an appropriate mobile phase (e.g., a buffer containing an ion-pairing agent like triethylammonium acetate).

-

Sample Injection: Inject the quenched deprotection mixture onto the column.

-

Gradient Elution: Elute the oligonucleotides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. The DMT-on full-length product will elute later than the DMT-off failure sequences.

-

Fraction Collection: Collect the peak corresponding to the full-length product.

-

DMT Removal: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.[10]

-

Desalting: Desalt the final product, for example, by ethanol precipitation.

Anion-Exchange HPLC

This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is effective for separating the full-length product from shorter failure sequences.

Procedure Outline:

-

Column Equilibration: Equilibrate a suitable anion-exchange column with a low-salt mobile phase.

-

Sample Injection: Inject the desalted, deprotected RNA sample.

-

Gradient Elution: Elute the oligonucleotides using a gradient of increasing salt concentration (e.g., sodium perchlorate or sodium chloride). Longer oligonucleotides will bind more tightly to the column and elute at higher salt concentrations.

-

Fraction Collection: Collect the peak corresponding to the full-length product.

-

Desalting: Desalt the purified RNA.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-purity oligonucleotides for a wide range of research and therapeutic applications.[3] A thorough understanding of the underlying chemistry, careful selection of protecting groups and activators, and optimization of reaction conditions are paramount to achieving high yields of the desired RNA sequence. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and purify RNA oligonucleotides for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. phenomenex.com [phenomenex.com]

- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. 3.4. Solid-phase Synthesis of RNA Oligonucleotides [bio-protocol.org]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

A Technical Guide to 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine: A Linchpin in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, a critical building block in the chemical synthesis of oligonucleotides. We delve into its core applications, present quantitative data on its synthesis and utilization, and provide detailed experimental protocols for its incorporation into nucleic acid chains. This document serves as a comprehensive resource for researchers and professionals in the fields of molecular biology, drug development, and diagnostics, offering both foundational knowledge and practical guidance.

Introduction: The Imperative for Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides with a defined sequence is a cornerstone of modern biotechnology, enabling advancements in therapeutics (such as antisense oligonucleotides and siRNA), diagnostics, and fundamental research.[1] The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity and efficiency of this process, the reactive functional groups of the nucleosides must be temporarily masked with protecting groups.

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine is a key protected adenosine derivative designed for this purpose. It features two critical protective moieties:

-

The 5'-O-(4,4'-Dimethoxytrityl) (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal under mild acidic conditions allows for the controlled, stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[2]

-

The N6-benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the adenine base, preventing unwanted side reactions during the phosphoramidite coupling chemistry.[3]

The strategic use of these protecting groups ensures that the oligonucleotide synthesis proceeds with high efficiency and fidelity, resulting in high-purity synthetic DNA and RNA.[1]

Core Application: Phosphoramidite-Based Oligonucleotide Synthesis

The primary and most significant application of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine is its use as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis.[2][4][5] This method is the gold standard for producing synthetic nucleic acids due to its high coupling efficiency and amenability to automation.

The synthesis proceeds in a cyclical manner, with each cycle comprising four key steps:

-

Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, activated as a 3'-phosphoramidite, is coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, such as tetrazole or a derivative thereof.[5]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole.[6]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[5]

These four steps are repeated for each nucleotide in the desired sequence.

Quantitative Data

The efficiency and purity of the synthesis of the protected nucleoside and its subsequent use in oligonucleotide synthesis are critical for the overall yield and quality of the final product.

Table 1: Representative Yields in the Synthesis of a Protected Adenosine Phosphoramidite

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | N6-Benzoylation | Benzoyl chloride, Trimethylsilyl chloride, Pyridine | ~39 |

| 2 | 5'-O-DMT Protection | DMT-Cl, Pyridine | ~91 |

| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | ~80 |

Data adapted from a representative synthesis of a modified N6-benzoyl-adenosine phosphoramidite.[7]

Table 2: Performance Metrics in Oligonucleotide Synthesis

| Parameter | Typical Value | Conditions/Notes |

| Coupling Efficiency | 98-99% | Per step, crucial for the synthesis of long oligonucleotides.[3] |

| Purity (HPLC) | >98% | For the 5'-O-DMT-N6-benzoyl-adenosine nucleoside.[8][9] |

| Final Oligonucleotide Purity | Sequence and length dependent | Can be assessed by HPLC and mass spectrometry. |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine

This protocol outlines the key steps for the protection of adenosine.

A. N6-Benzoylation of Adenosine:

-

Suspend adenosine in anhydrous pyridine under an inert atmosphere.

-

Add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups and stir at room temperature.

-

Add benzoyl chloride dropwise and continue stirring.

-

Quench the reaction with water, followed by the addition of ammonia to remove the silyl protecting groups.

-

Purify the resulting N6-benzoyl-adenosine by silica gel chromatography.

B. 5'-O-DMT Protection of N6-Benzoyl-adenosine:

-

Dissolve the dried N6-benzoyl-adenosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with dichloromethane.

-

Purify the 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine by silica gel chromatography.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes the steps performed by an automated DNA/RNA synthesizer.

-

Setup: The synthesizer is programmed with the desired oligonucleotide sequence. The solid support, pre-functionalized with the first nucleoside, is packed into a column. Solutions of the phosphoramidites (including the 5'-O-DMT-N6-benzoyl-adenosine phosphoramidite), activator, capping reagents, oxidizing agent, and deblocking agent are loaded onto the instrument.

-

Cycle Initiation (Detritylation): The deblocking solution (e.g., 3% TCA in dichloromethane) is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed with an anhydrous solvent (e.g., acetonitrile).

-

Coupling: The 5'-O-DMT-N6-benzoyl-adenosine phosphoramidite and the activator solution (e.g., tetrazole in acetonitrile) are delivered to the column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). The column is then washed with acetonitrile.

-

Capping: The capping reagents (acetic anhydride/pyridine/THF and N-methylimidazole/THF) are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed.

-

Oxidation: The oxidizing solution (e.g., iodine in THF/water/pyridine) is passed through the column to convert the phosphite triester to a stable phosphate triester. The column is then washed.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.

Protocol 3: Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with a cleavage reagent, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), to release the oligonucleotide.

-

Base and Phosphate Deprotection: The solution containing the oligonucleotide is heated (e.g., at 55°C for 8-15 hours with ammonium hydroxide, or 65°C for 10 minutes with AMA) to remove the benzoyl protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[10]

-

Work-up: The solution is cooled, and the ammonia/methylamine is evaporated. The crude oligonucleotide can then be purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizations

Caption: Synthesis of the protected adenosine building block.

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Caption: Overall workflow for oligonucleotide synthesis and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. benchchem.com [benchchem.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. atdbio.com [atdbio.com]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

5'-DMT-Bz-rA: A Comprehensive Technical Guide for Researchers

Introduction

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, commonly referred to as 5'-DMT-Bz-rA, is a crucial protected nucleoside derivative extensively utilized in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its strategic design, incorporating a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a benzoyl (Bz) group protecting the exocyclic amine of adenosine, facilitates the controlled, stepwise addition of nucleotide monomers during solid-phase synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information regarding its chemical identity, applications in oligonucleotide synthesis, and detailed experimental protocols.

Chemical Identity and Synonyms

The unique structure of this compound, with its protective groups, ensures stability during the synthesis process, leading to higher yields and purity of the final oligonucleotide product.[1]

CAS Number: 81246-82-4[2]

Synonyms: [2]

-

This compound

-

5'-O-DMT-Bz-rA

-

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine

-

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyladenosine

-

N6-Benzoyl-5'-O-DMT-adenosine

-

N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

-

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine

-

Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

-

5'-O-DMTr-N6-benzoyladenosine

-

N6-Benzoyl-5'-O-DMT-D-adenosine

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction setup, purification, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C38H35N5O7 | [2] |

| Molecular Weight | 673.7 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

Application in Oligonucleotide Synthesis

This compound is a fundamental building block in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used chemistry for producing custom DNA and RNA sequences.[4][5] The DMT group on the 5'-hydroxyl is acid-labile, allowing for its controlled removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.[4] The benzoyl group on the exocyclic amine of adenosine prevents unwanted side reactions during the coupling process.[4]

The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product, particularly for longer sequences.

| Average Coupling Efficiency | Theoretical Yield of a 30-mer Oligonucleotide |

| 99% | 75% |

| 98% | 55% |

Note: Modified phosphoramidites may exhibit lower coupling efficiencies, sometimes as low as 90%.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of automated solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed by an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[4]

-

Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

-

Procedure:

-

The deblocking solution is passed through the synthesis column containing the solid support.

-

The reaction is allowed to proceed for a specified time (typically 60-180 seconds) to ensure complete removal of the DMT group.

-

The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the deblocking reagent and the cleaved DMT cation.[7]

-

2. Coupling:

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite derivative of this compound).

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This intermediate is then attacked by the free 5'-hydroxyl group on the solid support, forming the phosphite triester bond.

-

The column is washed with anhydrous acetonitrile to remove excess reagents.[7]

-

3. Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[7]

-

Reagents:

-

Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure:

-

The capping reagents are delivered to the synthesis column.

-

The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in subsequent coupling steps.

-

The reaction proceeds for a short duration (e.g., 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.[7]

-

4. Oxidation:

-

Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.

-

Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

-

Procedure:

-

The oxidizing solution is introduced into the synthesis column.

-

The phosphite triester is oxidized to the corresponding phosphate triester.

-

The column is washed with acetonitrile.

-

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure:

-

After the final synthesis cycle, the solid support is treated with the cleavage/deprotection solution.

-

This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases (including the benzoyl group from adenosine). The duration and temperature of this step depend on the specific protecting groups used.

-

2. 5'-DMT Group Removal (if "DMT-on" purification was performed):

-

Reagent: 80% aqueous acetic acid.

-

Procedure:

-

The purified "DMT-on" oligonucleotide is dissolved in the acetic acid solution.

-

The solution is incubated at room temperature for 15-30 minutes.

-

The deprotected oligonucleotide is then precipitated, washed, and dried.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in oligonucleotide synthesis.

References

A Technical Guide to the Solubility and Storage of 5'-DMT-Bz-rA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for 5'-O-Dimethoxytrityl-N6-benzoyl-riboadenosine (5'-DMT-Bz-rA), a crucial building block in the chemical synthesis of RNA oligonucleotides. Adherence to proper handling and storage protocols is paramount to ensure the integrity and reactivity of this reagent, thereby maximizing coupling efficiencies and the fidelity of RNA synthesis.

Overview of this compound

This compound is a protected ribonucleoside monomer used in phosphoramidite-based solid-phase RNA synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group for the primary hydroxyl, allowing for controlled, stepwise addition of nucleotides. The benzoyl (Bz) group protects the exocyclic amine of the adenine base during synthesis. The free 2'-hydroxyl group is a key feature of ribonucleosides, but it can be a site of side reactions if not appropriately managed during synthesis.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in automated RNA synthesizers. While precise quantitative solubility data in various organic solvents is not extensively published, empirical evidence and the chemical nature of the molecule provide a strong indication of its solubility profile. The presence of the large, non-polar DMT group and the benzoyl group significantly influences its solubility, rendering it soluble in a range of common organic solvents.

Factors Influencing Solubility:

-

Solvent Polarity: this compound, due to its bulky non-polar protecting groups, exhibits higher solubility in moderately polar to non-polar organic solvents.

-

Solvent Purity: The use of anhydrous solvents is critical. The presence of water can lead to the hydrolysis of the DMT group or other side reactions, which can affect solubility and the reagent's performance in synthesis.

-

Temperature: Solubility is generally temperature-dependent. However, for oligonucleotide synthesis, dissolution is typically performed at ambient temperature. The stability of the compound in solution is a more critical consideration than marginal gains in solubility at elevated temperatures.

-

Agitation: Gentle vortexing or swirling is usually sufficient to dissolve the compound.

Qualitative and Estimated Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents. These are based on the properties of structurally similar protected nucleosides.

| Solvent | Expected Solubility | Notes |

| Acetonitrile (anhydrous) | Soluble | The standard solvent for oligonucleotide synthesis. Solutions at concentrations of 0.1 M to 0.15 M are typically used. |

| Dichloromethane (DCM) | Soluble | Can be used as a solvent or co-solvent, particularly if solubility issues are encountered in acetonitrile. |

| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many organic molecules, though less common for direct use on synthesis platforms. Useful for preparing concentrated stock solutions for other applications. |

| Ethyl Acetate | Soluble | Can be used as a solvent for purification and analysis (e.g., chromatography). |

| Methanol / Ethanol | Moderately Soluble | The polarity of these alcohols may limit the solubility compared to aprotic solvents like acetonitrile and DCM. |

| Water | Poorly Soluble | The large, non-polar protecting groups make the molecule largely insoluble in aqueous solutions. |

Storage and Handling of this compound

Proper storage and handling are crucial to prevent the degradation of this compound. The primary degradation pathways are hydrolysis (due to moisture) and oxidation (due to air exposure).

Storage Conditions

The following table provides the recommended storage conditions for this compound in both solid form and in solution.

| Form | Storage Temperature | Atmosphere | Duration (Typical) | Notes |

| Solid | -20°C | Inert Gas (Argon or Nitrogen) | Up to 3 years | Store in a tightly sealed container in a desiccated environment.[1] Avoid frost-free freezers due to temperature cycling which can introduce moisture. For long-term storage, lower temperatures (-80°C) can be used. |

| In Solution | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year at -80°C; 1 month at -20°C.[1] | Prepare solutions using anhydrous solvents. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.[2] The stability in solution is significantly lower than in solid form. |

Handling Workflow

The following diagram illustrates the recommended workflow for handling solid this compound and preparing a solution for use in RNA synthesis.

Caption: Workflow for handling and preparing this compound solution.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a general method for determining the thermodynamic solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected anhydrous organic solvent(s)

-

Small glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Add a known volume of the anhydrous solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for 24-48 hours to allow the solution to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between proper handling and storage procedures and the desired outcome of a successful oligonucleotide synthesis.

Caption: Logical flow from storage conditions to synthesis outcome.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the optimal performance of this compound in their RNA synthesis endeavors, leading to higher yields and purity of the final oligonucleotide products.

References

Methodological & Application

Application Notes and Protocols for 5'-DMT-Bz-rA in Automated RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (5'-DMT-Bz-rA) in solid-phase RNA synthesis. This document outlines the foundational principles, detailed experimental protocols, and expected performance data to facilitate the efficient and high-fidelity synthesis of RNA oligonucleotides for a range of applications, including therapeutics, diagnostics, and fundamental research.

Introduction

Solid-phase phosphoramidite chemistry is the cornerstone of automated RNA synthesis, enabling the precise, stepwise assembly of ribonucleotides into a desired sequence.[1] The this compound phosphoramidite is a critical building block for the incorporation of adenosine residues. The strategic use of orthogonal protecting groups is essential for the success of the synthesis. These groups protect reactive functionalities during the synthesis cycles and are selectively removed under specific conditions post-synthesis.[2]

The protecting groups in this compound are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl of the ribose. Its removal at the beginning of each cycle allows for the coupling of the subsequent phosphoramidite.[1][2]

-

N-Benzoyl (Bz): A base-labile group that shields the exocyclic amino group of the adenine base, preventing unwanted side reactions during phosphoramidite activation and coupling.[1][2]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group, preventing isomerization and chain cleavage during synthesis.[1][3] Its removal requires a fluoride-containing reagent.[1]

-

β-Cyanoethyl (CE): Protects the phosphorus of the phosphoramidite and is removed during the final deprotection step.[2]

Experimental Protocols

The synthesis of RNA oligonucleotides using this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1] Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

I. Automated Solid-Phase RNA Synthesis

This protocol outlines the steps performed by an automated DNA/RNA synthesizer for each addition of a nucleotide.

Materials and Reagents:

-

This compound phosphoramidite and other required RNA phosphoramidites (e.g., for C, G, and U) dissolved in anhydrous acetonitrile (0.1 M).

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

-

Deblocking/Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole in acetonitrile.[1][3]

-

Capping Solution A: Acetic Anhydride/Pyridine/THF.[1]

-

Capping Solution B: 16% N-Methylimidazole in THF.[1]

-

Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine.[1]

-

Anhydrous acetonitrile for washing steps.

Synthesis Cycle:

-

Deblocking (Detritylation): The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][2] The support is then washed thoroughly with anhydrous acetonitrile.

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.[1] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing RNA chain.[] This forms a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating the support with a mixture of Capping Solutions A and B.[1] This prevents the formation of deletion mutations (n-1 sequences).[5]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by treatment with the oxidizing solution.[2]

This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.

Automated Solid-Phase RNA Synthesis Workflow

Caption: Automated solid-phase RNA synthesis workflow.

II. Post-Synthesis Cleavage and Deprotection

This multi-step process removes the newly synthesized RNA from the solid support and removes all remaining protecting groups.

Materials and Reagents:

-

Cleavage and Base/Phosphate Deprotection Solution: A mixture of aqueous methylamine and ammonium hydroxide (AMA) or a mixture of ammonium hydroxide and ethanol (3:1 v/v).[1][6]

-

2'-O-TBDMS Deprotection Solution: 1 M Tetrabutylammonium fluoride (TBAF) in THF or a mixture of N-methyl-2-pyrrolidinone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF).[3]

-

Sodium Acetate (3 M).

-

n-Butanol or Ethanol.

-

Sterile, nuclease-free water.

Procedure:

-

Cleavage and Base/Phosphate Deprotection:

-

Transfer the solid support to a sealable vial.

-

Add the cleavage and deprotection solution (e.g., 1.5 mL of AMA solution).

-

Seal the vial and heat as recommended (e.g., 65°C for 10-15 minutes for AMA).[1] For ammonium hydroxide/ethanol mixtures, longer incubation times at elevated temperatures may be required (e.g., 17 hours at 55°C).[2][6]

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the support with sterile water or an ethanol/acetonitrile/water mixture and combine the washes with the supernatant.[1]

-

-

2'-O-TBDMS Group Removal:

-

Evaporate the solution from the previous step to dryness.

-

Resuspend the pellet in the 2'-O-TBDMS deprotection solution (e.g., a mixture of 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF).[3]

-

Incubate at 65°C for 2.5 hours.[3]

-

Alternatively, use 1M TBAF in THF and incubate at room temperature for 24 hours.[6]

-

-

Purification and Desalting:

-

The deprotected RNA can be purified by various methods, such as HPLC or gel electrophoresis.

-

For desalting via precipitation, add 25 µL of 3 M Sodium Acetate to the deprotection solution.[1]

-

Add 1 mL of n-butanol or ethanol and cool to -70°C for 1 hour to precipitate the RNA.[1]

-

Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry.[1]

-

Resuspend the purified RNA in a suitable buffer.

-

Post-Synthesis Workflow

Caption: Post-synthesis cleavage and deprotection workflow.

Quantitative Data

The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final RNA product.[2] The following table summarizes typical performance data for TBDMS-protected phosphoramidites in RNA synthesis.

| Parameter | Typical Value | Reference |

| Stepwise Coupling Efficiency | 98.5 - 99% | [3] |

| Coupling Time | 3 - 15 minutes | [1][3][6] |

| Recommended Activator | 5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole | [1][3] |

| Deprotection Conditions (Bases) | AMA at 65°C for 10-15 min | [1][7] |

| Ammonium hydroxide:ethanol (3:1) at 55°C for 17 hours | [2][6] | |

| Deprotection Conditions (2'-OH) | TEA·3HF at 65°C for 2.5 hours | [3] |

| 1 M TBAF in THF at room temp for 24 hours | [6] |

Troubleshooting

Low coupling efficiency can significantly impact the yield of the full-length oligonucleotide.[5] Potential causes and solutions are outlined below:

| Issue | Possible Cause | Solution | Reference |

| Low Coupling Efficiency | Moisture contamination in reagents or on the synthesizer. | Use anhydrous acetonitrile (<30 ppm water). Ensure drying tubes and gas lines are functional. | [5] |

| Degraded phosphoramidite or activator. | Use fresh, high-quality reagents. Store phosphoramidites under an inert gas at the recommended temperature. | [5] | |

| Suboptimal coupling time. | Increase the coupling time for the phosphoramidite. A doubling of the standard time can be a starting point for troubleshooting. | [5] | |

| Inefficient reagent delivery. | Perform regular maintenance on the synthesizer to ensure lines are not clogged and delivery is calibrated. | [5] |

Conclusion

The use of this compound phosphoramidite in conjunction with optimized solid-phase synthesis protocols enables the reliable and efficient production of high-purity RNA oligonucleotides. Careful attention to reagent quality, synthesizer maintenance, and adherence to established deprotection and purification procedures are paramount for obtaining RNA suitable for demanding research, diagnostic, and therapeutic applications.[2]

References

Application Notes and Protocols for the Standard Coupling Cycle of Bz-Protected Adenosine Phosphoramidite